Pentafluoropropionamide
Overview
Description
Pentafluoropropionamide, also known as 2,2,3,3,3-pentafluoropropanamide, is an organic compound with the molecular formula C₃H₂F₅NO. It is characterized by the presence of five fluorine atoms attached to a propionamide backbone. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluoropropionamide can be synthesized through several methods. One common approach involves the reaction of pentafluoropropionic acid with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_3\text{H}_2\text{F}_5\text{COOH} + \text{NH}_3 \rightarrow \text{C}_3\text{H}_2\text{F}_5\text{CONH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques and specialized equipment to ensure high purity and yield. The process may include steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Pentafluoropropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoropropionic acid.
Reduction: Reduction reactions can convert it to pentafluoropropylamine.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products Formed:
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoropropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which pentafluoropropionamide exerts its effects involves its high electronegativity and ability to form strong hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Trifluoroacetamide (C₂H₂F₃NO): Contains three fluorine atoms and is used in similar applications but has different reactivity and properties.
Hexafluoroacetone (C₃F₆O): Another fluorinated compound with distinct chemical behavior and uses.
Uniqueness: Pentafluoropropionamide is unique due to its five fluorine atoms, which impart high electronegativity and stability. This makes it particularly valuable in applications requiring robust chemical and thermal properties .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOYEUYHXUEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059871 | |
Record name | Pentafluoropropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-76-7 | |
Record name | 2,2,3,3,3-Pentafluoropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoropropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-pentafluoropropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Pentafluoropropionamide in scientific research?
A1: this compound serves as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. [, , , , , , , , ] This technique allows researchers to identify and quantify trace amounts of various compounds, including illicit drugs and their metabolites. [, , , , , ]
Q2: Why is this compound preferred for derivatization in GC-MS?
A2: Derivatization with this compound enhances the volatility and detectability of target compounds in GC-MS. [, ] Specifically, the pentafluoropropionyl (PFP) derivatives exhibit improved chromatographic behavior and increased sensitivity under electron capture detection. [] This is particularly useful for analyzing compounds like amphetamines and ephedrines in biological samples. []
Q3: How does this compound derivatization aid in distinguishing structurally similar compounds?
A3: Studies show that while underivatized isomers of compounds like methylenedioxymethamphetamine (MDMA) and methoxy methyl methamphetamines possess near-identical mass spectra, their this compound derivatives display unique fragmentation patterns. [, , , , ] This differentiation arises from the characteristic fragmentation of the alkyl carbon-nitrogen bond in the derivatized molecules. [, ]
Q4: Can you elaborate on the structural characterization of this compound?
A4: this compound consists of a propionamide backbone (CH3CH2CONH2) where all five hydrogen atoms on the terminal carbon are replaced with fluorine atoms (CF3CF2CONH2). While the provided research does not delve into detailed spectroscopic data for the compound itself, it does emphasize the significant impact of its structure on the mass spectral fragmentation patterns of its derivatives. [, , , , ]
Q5: Beyond its use in analytical chemistry, has this compound found applications in other fields of research?
A5: Research indicates its use in studying the effects of gamma radiation on organic molecules. For example, a study found that gamma-irradiating this compound resulted in the formation of a stable free radical, CF3ĊFCONH2. [] This finding contributes to understanding the behavior of molecules under irradiation and the formation of free radicals, relevant in fields like materials science and radiation chemistry.
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